IL-15-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

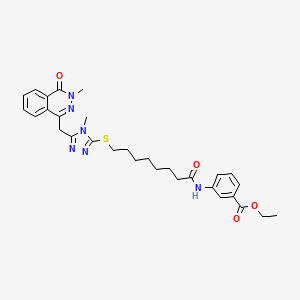

ethyl 3-[8-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]octanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O4S/c1-4-40-29(39)21-13-12-14-22(19-21)31-27(37)17-8-6-5-7-11-18-41-30-33-32-26(35(30)2)20-25-23-15-9-10-16-24(23)28(38)36(3)34-25/h9-10,12-16,19H,4-8,11,17-18,20H2,1-3H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNFQAKCJYEJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCSC2=NN=C(N2C)CC3=NN(C(=O)C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to IL-15-IN-1 and the IL-15 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor IL-15-IN-1 and the intricate Interleukin-15 (IL-15) signaling pathway it targets. The information presented herein is curated for an audience with a strong background in immunology, pharmacology, and drug discovery.

Introduction to IL-15 and its Signaling Pathway

Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four-α-helix bundle family, which also includes IL-2, IL-4, IL-7, IL-9, and IL-21. It plays a critical role in the development, survival, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1][2] Dysregulation of IL-15 signaling has been implicated in the pathophysiology of several autoimmune diseases and hematological malignancies, making it a compelling target for therapeutic intervention.[1]

The IL-15 receptor system is a heterotrimeric complex comprising the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) chain, and the common gamma chain (γc/CD132). The β and γc chains are shared with the IL-2 receptor. IL-15 signaling is unique in that it primarily occurs through a mechanism called trans-presentation. In this process, IL-15 is first bound to the high-affinity IL-15Rα on the surface of one cell (e.g., a dendritic cell or monocyte) and is then presented to a neighboring target cell (e.g., an NK cell or CD8+ T cell) that expresses the IL-2Rβ/γc heterodimer.[2] A less common mechanism is cis-presentation, where all three receptor subunits are on the same cell.

Upon binding of the IL-15/IL-15Rα complex to the IL-2Rβ/γc heterodimer, a downstream signaling cascade is initiated. This cascade involves the activation of Janus kinases (JAKs), specifically JAK1 and JAK3. Activated JAK1 and JAK3 then phosphorylate Signal Transducers and Activators of Transcription (STATs), primarily STAT3 and STAT5.[2] Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-myc, c-fos), and effector functions.[2] In addition to the JAK/STAT pathway, IL-15 signaling also activates the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathways.

This compound: A Small Molecule Inhibitor of IL-15 Signaling

This compound (also referred to as compound 76 in some literature) is a potent and selective small molecule inhibitor of Interleukin-15.[2][3] It was identified through a pharmacophore-based virtual screening and subsequent hit optimization.[1] The primary mechanism of action of this compound is the inhibition of the interaction between IL-15 and its receptor complex, thereby blocking downstream signaling events.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that detailed selectivity and pharmacokinetic data are not extensively available in the public domain.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 0.8 µM | 32Dβ | IL-15-dependent cell proliferation | [2][3] |

| Effect | Inhibition of proliferation | 32Dβ | Cell proliferation assay (at 11 µM for 2.5 days) | [3] |

| Toxicity | No significant toxicity | 32Dβ | Cell viability assay (at 11 µM for 3 hours) | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature by Quéméner A, et al. (2017). The following are generalized methodologies for the key assays used.

IL-15-Dependent Cell Proliferation Assay (32Dβ cells)

This assay is designed to measure the inhibitory effect of compounds on the proliferation of cells that are dependent on IL-15 for growth.

1. Cell Culture:

-

The 32Dβ cell line, which is engineered to be dependent on IL-15 for proliferation, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

-

32Dβ cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

Recombinant IL-15 is added to all wells (except for negative controls) to stimulate proliferation.

-

The plates are incubated for a specified period (e.g., 2.5 days).[3]

-

Cell proliferation is assessed using a standard method such as the MTS or MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.

3. Data Analysis:

-

The absorbance readings are converted to percentage inhibition relative to the vehicle-treated control.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

STAT5 Phosphorylation Assay (Western Blot)

This assay is used to determine if a compound inhibits the IL-15-induced phosphorylation of STAT5, a key downstream signaling event.

1. Cell Treatment and Lysis:

-

An appropriate cell line (e.g., 32Dβ or other IL-15 responsive cells) is serum-starved to reduce basal signaling.

-

Cells are pre-treated with this compound or vehicle control for a defined period.

-

Cells are then stimulated with recombinant IL-15 for a short duration (e.g., 15-30 minutes) to induce STAT5 phosphorylation.[4]

-

The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Western Blotting:

-

Protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.[4][5]

3. Data Analysis:

-

The band intensities for p-STAT5 and total STAT5 are quantified using densitometry software.

-

The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition by this compound.

Signaling Pathways and Experimental Workflows

IL-15 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by IL-15.

Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a small molecule inhibitor like this compound.

Caption: A generalized experimental workflow for the discovery and characterization of an IL-15 inhibitor.

Conclusion

This compound represents a promising starting point for the development of small molecule therapeutics targeting the IL-15 signaling pathway. Its ability to inhibit IL-15-dependent cell proliferation demonstrates the feasibility of disrupting the IL-15/IL-15R interaction with a small molecule. Further research is warranted to fully characterize its selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed understanding of the IL-15 signaling pathway provides a solid foundation for the rational design and development of next-generation inhibitors for the treatment of IL-15-driven diseases.

References

IL-15-IN-1: A Technical Guide to a Novel Chemical Probe for Interleukin-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine critical for the development, proliferation, and activation of key immune cells, including Natural Killer (NK) cells and CD8+ memory T cells. Its structural similarity to IL-2 allows it to share the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) and common gamma (γc/CD132) subunits for signaling. Specificity is conferred by the high-affinity IL-15 receptor alpha subunit (IL-15Rα). The primary mechanism of IL-15 action is trans-presentation, where IL-15 bound to IL-15Rα on an antigen-presenting cell stimulates an adjacent NK or T cell. Dysregulation of IL-15 signaling is implicated in various autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.

IL-15-IN-1 has emerged as a first-in-class, potent, and selective small-molecule inhibitor of IL-15. It functions by impeding the crucial interaction between IL-15 and the IL-2Rβ subunit, thereby blocking downstream signaling cascades. This document provides a comprehensive technical overview of this compound, including its biochemical activity, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported quantitative data for this compound (also known as compound 76 in its discovery publication).

Table 1: Potency and Cellular Activity

| Parameter | Assay Description | Cell Line | Value | Reference |

| IC50 | Inhibition of IL-15-dependent cell proliferation | 32Dβ | 0.8 µM | [1] |

Table 2: Cytotoxicity Profile

| Parameter | Assay Conditions | Cell Line | Result | Reference |

| Cytotoxicity | 11 µM concentration, 3-hour incubation | 32Dβ | No significant toxicity observed | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect by disrupting the IL-15 signaling pathway at a critical juncture. The diagrams below illustrate the canonical IL-15 signaling cascade and the proposed mechanism of inhibition by this compound.

Caption: Canonical IL-15 Signaling Pathway via Trans-Presentation.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below. These represent standard protocols and should be optimized for specific laboratory conditions.

IL-15-Dependent Cell Proliferation Assay

This assay measures the ability of a compound to inhibit cell growth that is dependent on IL-15 signaling. The murine 32Dβ cell line, which is engineered to express the human IL-2/15Rβ subunit, is a common model for this purpose.

References

Methodological & Application

Application Notes and Protocols for Interleukin-15 (IL-15) Agonist Animal Model Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-15 (IL-15) is an inflammatory cytokine with a pivotal role in the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2] Its ability to stimulate potent anti-tumor immune responses has made it a compelling target for cancer immunotherapy.[3][4] Unlike Interleukin-2 (IL-2), IL-15 promotes the long-term survival of cytotoxic cells without simultaneously expanding regulatory T cells, which can suppress anti-tumor responses.[1] This document provides detailed application notes and protocols for preclinical animal model studies involving IL-15 agonists, designed to assess their pharmacokinetic, pharmacodynamic, and anti-tumor efficacy profiles. While a specific agent "IL-15-IN-1" is not publicly documented, the principles and methods outlined herein are broadly applicable to various IL-15-based therapeutics.

Mechanism of Action and Signaling Pathway

IL-15 signaling is primarily mediated through a process called trans-presentation.[2][5] In this mechanism, IL-15 is produced by one cell (e.g., a dendritic cell) and binds to the high-affinity IL-15 receptor alpha (IL-15Rα) on the same cell surface. This IL-15/IL-15Rα complex is then presented to adjacent immune cells, such as NK cells and CD8+ T cells, that express the IL-2/IL-15 receptor beta (IL-15Rβ/CD122) and the common gamma chain (γc/CD132).[5] This interaction triggers downstream signaling cascades, including the JAK/STAT pathway, leading to immune cell proliferation, survival, and enhanced cytotoxic function.[6]

References

- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. Interleukin 15 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Combined IL-15/IL-15Rα Immunotherapy Maximizes IL-15 Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]

Application Notes and Protocols for IL-15-IN-1: A Potent Inhibitor of IL-15 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3] Its signaling is implicated in both protective immunity and the pathogenesis of autoimmune diseases and certain cancers.[2][4] IL-15 exerts its effects by binding to a heterotrimeric receptor complex, which activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7] IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15, effectively blocking IL-15-dependent cellular responses.[6][8][9] These application notes provide detailed protocols for utilizing this compound to inhibit IL-15 signaling in in vitro cell culture systems.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Cell Line | Assay Type | Notes | Reference |

| IC50 | 0.8 µM | IL-15-dependent cells | Cell Proliferation | --- | [6][8][9] |

| Inhibitory Concentration | 11 µM | 32Dβ cells | Cell Proliferation | Inhibition of IL-15-dependent proliferation over 2.5 days. | [6] |

| Toxicity | No significant toxicity | 32Dβ cells | Cell Viability | Assessed at 11 µM for 3 hours. | [6] |

Signaling Pathway and Experimental Workflow

IL-15 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by IL-15.

References

- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. IL-15 Bioassay [promega.sg]

- 3. Interleukin 15 - Wikipedia [en.wikipedia.org]

- 4. IL-15 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for IL-15-IN-1 in Autoimmune Disease Model Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IL-15-IN-1, a potent and selective small molecule inhibitor of Interleukin-15 (IL-15), for research in autoimmune disease models. The information provided is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the IL-15 pathway.

Introduction to IL-15 in Autoimmunity

Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1] Dysregulated IL-15 expression has been implicated in the pathogenesis of a wide range of autoimmune diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.[2][3] In these conditions, elevated levels of IL-15 contribute to chronic inflammation and tissue damage by promoting the survival and activation of autoreactive lymphocytes.[3][4] Consequently, the inhibition of IL-15 signaling represents a promising therapeutic strategy for the treatment of autoimmune disorders.

This compound: A Selective Inhibitor of IL-15 Signaling

This compound is a potent and selective small molecule inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[5] By targeting the IL-15 pathway, this compound offers a valuable tool for investigating the role of this cytokine in autoimmune disease models and for exploring the potential of small molecule inhibitors in this therapeutic area.

IL-15 Signaling Pathway and Mechanism of Inhibition

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the CD122/γc heterodimer. This binding event activates intracellular signaling cascades, primarily the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, leading to gene transcription that promotes cell survival, proliferation, and effector functions.

References

- 1. il-15 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]

- 3. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]

- 4. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Targeting the IL-15 Pathway in Graft-versus-Host Disease (GvHD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of T cells and Natural Killer (NK) cells. In the context of allogeneic hematopoietic stem cell transplantation (HSCT), donor-derived IL-15 has been identified as a key mediator in the pathogenesis of acute Graft-versus-Host Disease (GvHD). Consequently, the inhibition of the IL-15 signaling pathway presents a promising therapeutic strategy for the prevention and treatment of GvHD. These application notes provide a comprehensive overview of the role of IL-15 in GvHD and protocols for studying the effects of IL-15 pathway inhibition in preclinical models. While a specific inhibitor designated "IL-15-IN-1" is not prominently described in the literature, the data presented herein is based on studies involving the genetic knockout of IL-15 or other methods of blocking its signaling, serving as a proxy for the effects of a hypothetical IL-15 inhibitor.

IL-15 Signaling Pathway in GvHD

IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha chain (IL-15Rα), the IL-2/IL-15 receptor beta chain (CD122), and the common gamma chain (γc, CD132). IL-15 is unique in that it is often presented in trans by IL-15Rα on the surface of one cell (e.g., an antigen-presenting cell) to a neighboring cell expressing the CD122/γc heterodimer (e.g., a T cell or NK cell). This interaction triggers downstream signaling cascades, primarily through the JAK/STAT pathway, leading to T-cell activation, proliferation, and cytokine production, all of which contribute to the inflammatory cascade of GvHD.

Quantitative Data Summary

The following tables summarize key findings from preclinical studies investigating the role of IL-15 in GvHD. These data highlight the potential therapeutic benefit of inhibiting the IL-15 pathway.

Table 1: Survival Outcomes in Murine GvHD Models

| Model | Donor Bone Marrow | Recipient | Median Survival Time (MST) | Key Finding | Reference |

| B6 → B6D2F1 | Wild-type (wt) | B6D2F1 | 25.5 days | Baseline GvHD mortality | [1] |

| B6 → B6D2F1 | IL-15 knockout (-/-) | B6D2F1 | 46.5 days | Absence of donor-derived IL-15 significantly prolongs survival. | [1] |

| B6 → B6D2F1 | IL-15 transgenic (tg) | B6D2F1 | Dramatically decreased vs wt | Overexpression of IL-15 exacerbates GvHD mortality. | [2] |

| hu-PBL-SCID | Human PBLs + PBS | SCID | 30.7 days | Control group for xenogeneic GvHD. | [3] |

| hu-PBL-SCID | Human PBLs + rhIL-15 | SCID | 8.4 days | Exogenous human IL-15 rapidly induces lethal xenogeneic GvHD.[3] | [3] |

| hu-PBL-SCID | Human PBLs + rhIL-2 | SCID | 25.0 days | IL-2 does not significantly accelerate GvHD mortality compared to control.[3] | [3] |

Table 2: Cellular and Pathological Changes in GvHD Models

| Model | Treatment/Genotype | Key Cellular/Pathological Findings | Reference |

| B6 → B6D2F1 | IL-15 tg BM | Substantial activation and expansion of effector-memory (CD44highCD62Llow) CD8+ T cells.[2] | [2] |

| hu-PBL-SCID | rhIL-15 | Marked expansion of human CD4+ and CD8+ T cells.[3] | [3] |

| hu-PBL-SCID | rhIL-15 | Significant increase in mononuclear-cell infiltration and tissue damage in liver, kidneys, spleen, and lungs.[3] | [3] |

| B6 → B6D2F1 | IL-15 knockout (-/-) BM | Diminished type 1 polarization of T cells; no decrease in donor T-cell reconstitution. | [1] |

Experimental Protocols

Protocol 1: Murine Model of Acute GvHD

This protocol describes a well-established model to induce acute GvHD and to study the effects of IL-15 pathway inhibition.

Objective: To evaluate the efficacy of an IL-15 inhibitor in a murine allogeneic bone marrow transplantation model.

Materials:

-

Donor mice (e.g., C57BL/6, H-2b)

-

Recipient mice (e.g., B6D2F1, H-2b/d)

-

IL-15 inhibitor (e.g., "this compound" or neutralizing antibody)

-

Vehicle control

-

Total body irradiator

-

Sterile surgical instruments

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, -CD8, -CD44, -CD62L)

-

Reagents for cell isolation and counting

Procedure:

-

Recipient Conditioning: Lethally irradiate recipient B6D2F1 mice with a dose of total body irradiation optimized to ablate host hematopoietic cells (dose to be determined based on institutional guidelines and irradiator calibration).

-

Donor Cell Preparation:

-

Euthanize donor C57BL/6 mice and aseptically harvest spleens and bone marrow.

-

Prepare a single-cell suspension from the spleens to isolate T cells. T cells can be purified using nylon wool columns or magnetic bead-based selection.

-

Prepare a single-cell suspension from the bone marrow. Deplete T cells from the bone marrow using anti-Thy1.2 antibody and complement or magnetic bead-based depletion.

-

-

Allogeneic Transplantation:

-

On the day of transplantation (Day 0), inject recipient mice intravenously (via the tail vein) with a suspension containing T-cell depleted bone marrow cells and a defined number of purified splenic T cells from the donor mice.

-

-

Inhibitor Administration:

-

Administer the IL-15 inhibitor or vehicle control to recipient mice according to a predetermined schedule (e.g., daily, every other day) starting from Day 0. The dose and route of administration should be optimized in pilot studies.

-

-

Monitoring:

-

Monitor the mice daily for signs of GvHD, including weight loss, ruffled fur, hunched posture, and diarrhea. Assign a clinical GvHD score.

-

Record survival data.

-

-

Analysis:

-

At defined time points, euthanize a subset of mice from each group.

-

Harvest spleens, lymph nodes, and GvHD target organs (liver, gut, skin).

-

Analyze lymphocyte populations in lymphoid organs by flow cytometry.

-

Perform histopathological analysis of target organs to assess the degree of GvHD-related tissue damage.

-

References

- 1. Trans-presentation of donor-derived interleukin 15 is necessary for the rapid onset of acute graft-versus-host disease but not for graft-versus-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donor-derived IL-15 is critical for acute allogeneic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-15 but not IL-2 rapidly induces lethal xenogeneic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis with IL-15-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2][3] IL-15 signals through a heterotrimeric receptor complex, activating downstream pathways including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[4][5][6] Due to its potent immunostimulatory properties, the IL-15 pathway is a significant target in immunotherapy, particularly for enhancing anti-tumor responses. Conversely, dysregulated IL-15 signaling can contribute to inflammatory and autoimmune diseases.

IL-15-IN-1 is a novel, selective inhibitor of the IL-15 signaling pathway. These application notes provide detailed protocols for utilizing multi-parameter flow cytometry to characterize the functional effects of this compound on immune cell populations. The following assays are designed to quantify the inhibitor's impact on IL-15-mediated cell activation, proliferation, intracellular signaling, and survival.

IL-15 Signaling Pathway and Postulated Mechanism of this compound

The diagram below illustrates the principal signaling cascades initiated by IL-15. This compound is hypothesized to interfere with the initial receptor-kinase interactions, thereby attenuating downstream signaling events.

Caption: IL-15 signaling and the inhibitory target of this compound.

Experimental Protocols

Protocol 1: Analysis of NK and CD8+ T Cell Activation Marker Expression

This protocol is designed to assess the effect of this compound on the expression of key activation markers on NK cells and CD8+ T cells following IL-15 stimulation.

Caption: Workflow for assessing immune cell activation markers.

A. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Recombinant Human IL-15

-

This compound

-

Flow cytometry staining buffer (PBS + 2% FBS)

-

Fluorochrome-conjugated antibodies (see Table 1)

-

96-well U-bottom plate

B. Recommended Antibody Panel

| Target | Fluorochrome | Cell Population | Function |

| CD3 | APC-H7 | T Cells | Lineage Marker |

| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells | Lineage Marker |

| CD56 | PE-Cy7 | NK Cells | Lineage Marker |

| CD69 | FITC | NK, T Cells | Early Activation |

| CD25 | PE | NK, T Cells | Activation (IL-2Rα) |

| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | All | Live/Dead Discrimination |

C. Procedure

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 200 µL of cell suspension into wells of a 96-well U-bottom plate.

-

Prepare treatment conditions:

-

Unstimulated Control (medium only)

-

IL-15 stimulation (e.g., 50 ng/mL final concentration)

-

IL-15 (50 ng/mL) + this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM)

-

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Harvest cells and wash once with cold PBS.

-

Stain with a viability dye according to the manufacturer's protocol.

-

Wash cells with flow cytometry staining buffer.

-

Add the antibody cocktail (Table 1) and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with staining buffer.

-

Resuspend cells in 200 µL of staining buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) and percentage of positive cells for CD69 and CD25 on gated live, singlet CD3-CD56+ NK cells and CD3+CD8+ T cells.

Protocol 2: Intracellular Flow Cytometry for IL-15 Signaling Analysis

This protocol measures the phosphorylation of key downstream signaling molecules, STAT5 and S6, to directly assess the inhibitory activity of this compound on the JAK/STAT and PI3K/AKT/mTOR pathways.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]

- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: Western Blot for p-STAT5 Following Treatment with an IL-15 Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-15 (IL-15) is a critical cytokine in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and memory T cells. A key downstream effector of IL-15 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5). Upon IL-15 receptor engagement, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT5 (p-STAT5). This phosphorylation event is crucial for the subsequent dimerization, nuclear translocation, and gene regulatory functions of STAT5. Consequently, the inhibition of IL-15-mediated p-STAT5 is a key readout for the efficacy of novel therapeutics targeting this pathway. This document provides a detailed protocol for performing a Western blot to detect changes in p-STAT5 levels in response to treatment with an IL-15 signaling inhibitor. As "IL-15-IN-1" is a placeholder, this note utilizes data from known JAK inhibitors that effectively block IL-15 signaling, such as Tofacitinib, to illustrate the application.

IL-15 Signaling Pathway and Point of Inhibition

The binding of IL-15 to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common gamma chain γc) initiates a signaling cascade. This receptor engagement leads to the activation of receptor-associated Janus kinases, primarily JAK1 and JAK3.[1][2] These activated JAKs then phosphorylate STAT5 at a specific tyrosine residue (Tyr694).[3][4] Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in cell survival, proliferation, and function.[5] Inhibitors targeting the JAK/STAT pathway, such as Tofacitinib, act by blocking the kinase activity of JAKs, thereby preventing the phosphorylation of STAT5 and disrupting the downstream signaling cascade.[2][6][7]

Quantitative Data Summary

The following table summarizes the inhibitory effects of Tofacitinib on IL-15-induced STAT5 phosphorylation in human T cells. This data is representative of what would be expected when using a potent inhibitor of the IL-15 signaling pathway.

| Treatment Condition | Cell Type | p-STAT5 Inhibition (%) | Reference |

| Tofacitinib (in vivo, 5 mg BID) | CD4+ T cells | ~73% | [8] |

| Tofacitinib (in vivo, 5 mg BID) | CD4- T cells | ~50-70% | [8] |

Experimental Protocol: Western Blot for p-STAT5

This protocol details the steps for treating cells with an IL-15 signaling inhibitor, preparing cell lysates, and performing a Western blot to detect p-STAT5.

Experimental Workflow

Materials and Reagents

-

Cell Lines: Human T-cell line (e.g., NK-92) or peripheral blood mononuclear cells (PBMCs).

-

Recombinant Human IL-15: R&D Systems or equivalent.

-

IL-15 Signaling Inhibitor: Tofacitinib (Selleck Chemicals) or other relevant JAK inhibitor.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694) (Cell Signaling Technology, #9351).[4]

-

Rabbit anti-STAT5 (Cell Signaling Technology).

-

Mouse anti-β-actin or anti-GAPDH (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure

-

Cell Culture and Treatment:

-

Culture your chosen cell line according to standard protocols. For suspension cells like NK-92, maintain a density of 0.5-1 x 10^6 cells/mL.

-

Starve the cells of serum or cytokines for 4-6 hours prior to the experiment to reduce basal signaling.

-

Pre-treat the cells with the IL-15 signaling inhibitor (e.g., Tofacitinib at various concentrations) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human IL-15 (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

-

-

Cell Lysate Preparation:

-

After stimulation, immediately place the cells on ice and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

-

-

Sample Preparation for SDS-PAGE:

-

Mix an equal amount of protein from each sample (typically 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load the denatured protein samples into the wells of a precast polyacrylamide gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin or GAPDH.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT5 signal to the total STAT5 or loading control signal.

-

Expected Results

A successful experiment will show a strong band for p-STAT5 in the IL-15 stimulated, vehicle-treated sample. In contrast, the lanes corresponding to cells treated with the IL-15 signaling inhibitor should exhibit a dose-dependent decrease in the intensity of the p-STAT5 band. The total STAT5 and loading control bands should remain consistent across all lanes, confirming equal protein loading.

Troubleshooting

-

No or weak p-STAT5 signal:

-

Confirm the bioactivity of the recombinant IL-15.

-

Optimize the stimulation time and concentration of IL-15.

-

Ensure phosphatase inhibitors were included in the lysis buffer.

-

Increase the amount of protein loaded onto the gel.

-

-

High background:

-

Increase the duration and number of wash steps.

-

Optimize the blocking conditions (e.g., switch from milk to BSA or vice versa).

-

Decrease the concentration of the primary or secondary antibodies.

-

-

Uneven loading control bands:

-

Ensure accurate protein quantification and careful sample loading.

-

Use a reliable loading control antibody.

-

By following this detailed protocol, researchers can effectively utilize Western blotting to assess the inhibitory activity of compounds targeting the IL-15/STAT5 signaling pathway, a crucial step in the development of novel immunomodulatory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. Phospho-Stat5 (Tyr694) (C11C5) Rabbit mAb (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. researchgate.net [researchgate.net]

- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

ELISA for cytokine release inhibited by IL-15-IN-1

Measuring the Inhibition of Cytokine Release by IL-15-IN-1 using ELISA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-15 (IL-15) is a pro-inflammatory cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1] Elevated levels of IL-15 are associated with several autoimmune diseases and some cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[2][3] This document provides detailed protocols for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the release of key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

IL-15 Signaling Pathway and Inhibition by this compound

IL-15 signals through a heterotrimeric receptor complex, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This signaling cascade is pivotal in the transcription of genes responsible for pro-inflammatory cytokine production. This compound is designed to interfere with this signaling process, thereby reducing the downstream inflammatory response.

Data Presentation

While specific quantitative data on the inhibition of cytokine release by this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The hypothetical IC50 values are based on the known potency of this compound in cell proliferation assays and the established role of IL-15 in stimulating the production of these cytokines.

| Cytokine | Cell Type | Stimulation | This compound IC50 (μM) [Hypothetical] |

| IFN-γ | Human PBMCs | Phytohemagglutinin (PHA) | 1.2 |

| TNF-α | Human PBMCs | Lipopolysaccharide (LPS) | 1.5 |

| IL-6 | Human PBMCs | IL-1β | 2.0 |

This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for cell culture, stimulation, treatment with this compound, and subsequent quantification of cytokine release using ELISA.

Experimental Workflow

Cell Culture and Treatment

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell culture plates (96-well, flat-bottom)

-

Stimulating agents (e.g., Phytohemagglutinin (PHA) for IFN-γ; Lipopolysaccharide (LPS) for TNF-α; Interleukin-1 beta (IL-1β) for IL-6)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.

-

Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 50 µL of the appropriate stimulating agent to each well (except for the unstimulated control wells). Final concentrations should be optimized, but typical starting points are: PHA (5 µg/mL), LPS (100 ng/mL), IL-1β (10 ng/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the cytokine being measured.

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.

ELISA Protocol for Cytokine Quantification

Materials:

-

Commercially available ELISA kits for human IFN-γ, TNF-α, or IL-6.

-

Collected cell culture supernatants.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (as provided in the ELISA kit).

-

TMB substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

Protocol (General Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Reading the Plate: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Cytokine concentration with this compound / Cytokine concentration with vehicle))

-

Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the inhibitory effect of this compound on the release of key pro-inflammatory cytokines using ELISA. While specific quantitative data for this compound's impact on cytokine release is still emerging, its known potency as an IL-15 inhibitor suggests it is a valuable tool for studying the role of IL-15 in inflammatory processes and for the development of novel therapeutics. The provided methodologies can be adapted to assess the efficacy of other potential IL-15 pathway inhibitors.

References

Application Notes and Protocols: IL-15-IN-1 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a crucial role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2] Its involvement in promoting inflammatory responses has implicated it in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the IL-15 signaling pathway presents a promising therapeutic strategy for these conditions.

This document provides an overview of IL-15-IN-1, a small molecule inhibitor of IL-15, and detailed protocols for evaluating IL-15 pathway inhibitors in a mouse model of inflammation.

This compound: A Potent and Selective Inhibitor

This compound, also known as compound 76, is a selective inhibitor of Interleukin-15.[3][4] It functions by impeding the interaction between IL-15 and the IL-2 receptor beta chain (IL-2Rβ), a critical step in the signal transduction cascade. In vitro studies have demonstrated its ability to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC₅₀) of 0.8 μM.[3][4]

Disclaimer: To date, no in vivo data for this compound in mouse models of inflammation has been published. Therefore, the following in vivo protocols and data are presented as a representative example from a study using a different IL-15 antagonist (soluble IL-15 Receptor α-chain; sIL-15Rα) in a collagen-induced arthritis (CIA) mouse model. This information is intended to serve as a guide for designing and executing similar preclinical studies.

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex, leading to the activation of multiple downstream pathways that drive cellular responses such as proliferation, survival, and cytokine production.

Mechanism of Action of this compound

This compound is designed to directly bind to IL-15, thereby preventing its association with the IL-2/15Rβ subunit of the receptor complex. This blockade inhibits the downstream signaling cascades responsible for the pro-inflammatory effects of IL-15.

Experimental Protocols for In Vivo Evaluation in a Mouse Model of Collagen-Induced Arthritis (CIA)

The following protocols are adapted from a study evaluating the efficacy of a soluble IL-15 receptor antagonist in a mouse model of rheumatoid arthritis.

I. Induction of Collagen-Induced Arthritis (CIA)

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Monitoring:

-

Begin daily monitoring for the onset and severity of arthritis from Day 21.

-

Assess clinical signs using a scoring system (see below) and measure paw thickness with a caliper.

-

II. Formulation and Administration of this compound

Formulation Protocol (as provided by MedchemExpress for in vivo use): [3]

-

Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

For a 1 mL working solution:

-

Add 100 µL of a 20.8 mg/mL DMSO stock solution of this compound to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

The final concentration will be 2.08 mg/mL.

-

-

Administration:

-

The route of administration (e.g., intraperitoneal, oral gavage) and dosing frequency will need to be optimized based on the pharmacokinetic properties of the compound. For the representative study, the sIL-15Rα was administered intraperitoneally.

-

III. Experimental Workflow

Data Presentation: Representative Results from an IL-15 Antagonist Study in CIA

The following tables summarize the type of quantitative data that can be collected from such a study. The data presented here is illustrative and based on the findings from the study using sIL-15Rα.

Table 1: Clinical Assessment of Arthritis Severity

| Treatment Group | Mean Clinical Score (± SEM) | Mean Number of Arthritic Paws (± SEM) | Mean Paw Thickness (mm ± SEM) |

| Control (Vehicle) | 8.5 ± 1.2 | 3.5 ± 0.5 | 3.2 ± 0.2 |

| sIL-15Rα (40 µ g/day ) | 2.1 ± 0.8 | 1.2 ± 0.4 | 2.4 ± 0.1 |

| p < 0.05 compared to control |

Table 2: Immunological Parameters

| Treatment Group | Anti-Collagen IgG Titer (OD 450nm) | T-cell Proliferation (Stimulation Index) | IFN-γ Production (pg/mL) |

| Control (Vehicle) | 1.25 ± 0.15 | 15.2 ± 2.5 | 850 ± 120 |

| sIL-15Rα (40 µ g/day ) | 0.65 ± 0.10 | 5.8 ± 1.2 | 320 ± 80 |

| p < 0.05 compared to control |

Conclusion

This compound is a promising small molecule inhibitor of IL-15 with demonstrated in vitro activity. While in vivo data in inflammatory models is not yet available, the provided protocols and representative data from a study using an IL-15 antagonist in a mouse model of collagen-induced arthritis offer a robust framework for the preclinical evaluation of this compound and other inhibitors of this pathway. Such studies are crucial for advancing our understanding of the therapeutic potential of IL-15 blockade in inflammatory and autoimmune diseases.

References

- 1. Identification of a potent anti-IL-15 antibody with opposing mechanisms of action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]

- 4. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]

Application Notes and Protocols for Ex Vivo T Cell Expansion Using Interleukin-15 (IL-15)

A Clarification on IL-15-IN-1: It is critical to note that this compound is a potent and selective inhibitor of Interleukin-15 (IL-15). It functions by inhibiting the proliferation of IL-15-dependent cells, with a reported IC50 of 0.8 μM[1]. Therefore, this compound is not suitable for the ex vivo expansion of T cells. The following application notes and protocols are for the use of recombinant Interleukin-15 (IL-15) , a cytokine that promotes T cell proliferation and survival.

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the 4-α-helix bundle family that plays a crucial role in the development, proliferation, and activation of various immune cells, particularly T cells and Natural Killer (NK) cells[2][3]. Unlike Interleukin-2 (IL-2), IL-15 is less likely to induce activation-induced cell death and has a reduced effect on the expansion of regulatory T cells (Tregs), making it an attractive candidate for cancer immunotherapy and the generation of T cell products for adoptive cell therapy[4][5]. These application notes provide a comprehensive overview of the use of IL-15 for the ex vivo expansion of T cells, including its mechanism of action, detailed protocols, and expected outcomes.

Mechanism of Action: IL-15 Signaling in T Cells

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha chain (IL-15Rα), the IL-2/IL-15 receptor beta chain (CD122), and the common gamma chain (γc, CD132)[6]. The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by an IL-15Rα-expressing cell (like a dendritic cell or monocyte) to a neighboring T cell expressing the CD122/γc heterodimer[6][7]. This interaction triggers the activation of three major downstream signaling pathways:

-

JAK/STAT Pathway: Activation of Janus kinases (JAK1 and JAK3) leads to the phosphorylation and dimerization of Signal Transducers and Activators of Transcription (STAT3 and STAT5). These STAT dimers then translocate to the nucleus to initiate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and effector functions[2][6].

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival[6].

-

Ras/Raf/MAPK Pathway: This pathway also contributes to cell proliferation[2].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IL-15 in T-Cell Responses and Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Safety (toxicity), pharmacokinetics, immunogenicity, and impact on elements of the normal immune system of recombinant human IL-15 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. academic.oup.com [academic.oup.com]

- 7. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IL-15-IN-1 in Co-culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1] Its significant role in both innate and adaptive immunity has made it a key target in immunotherapy, especially in oncology and autoimmune diseases. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15, offering a valuable tool for studying the biological functions of IL-15 and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in co-culture systems to investigate its effects on immune cell function. The protocols are designed for researchers in immunology, oncology, and drug development.

Mechanism of Action of IL-15

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc or CD132) chain. A unique feature of IL-15 signaling is its primary reliance on trans-presentation, where IL-15 is presented by the IL-15Rα on one cell (e.g., a dendritic cell) to a neighboring cell expressing the CD122/γc heterodimer (e.g., an NK cell or T cell).[1] This interaction triggers downstream signaling cascades, primarily the JAK-STAT and PI3K-AKT pathways, leading to cell proliferation, survival, and enhanced effector functions.

This compound

This compound is a selective inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μM. This compound can be utilized in various in vitro and co-culture assays to block IL-15-mediated biological effects.

Applications in Co-culture Systems

Co-culture systems are invaluable for studying the complex interplay between different cell types. In the context of IL-15, these systems can be used to:

-

Evaluate the effect of IL-15 inhibition on NK cell-mediated cytotoxicity against tumor cells.

-

Assess the impact of this compound on cytokine and chemokine production within a simulated tumor microenvironment.

-

Investigate the role of IL-15 in the activation and proliferation of T cells in the presence of antigen-presenting cells.

-

Determine the specificity of this compound in a multi-cytokine environment.

Experimental Protocols

Protocol 1: Inhibition of NK Cell Cytotoxicity in a Co-culture with Tumor Cells

This protocol details the assessment of this compound's ability to inhibit the cytotoxic activity of primary human NK cells against a tumor cell line.

1.1. Materials

-

Primary Human NK cells (isolated from healthy donor PBMCs)

-

K562 tumor cell line (or other NK-sensitive target cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Recombinant Human IL-15

-

This compound (dissolved in DMSO)

-

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

-

96-well U-bottom plates

1.2. Experimental Workflow

Caption: Workflow for NK cell cytotoxicity assay with this compound.

1.3. Detailed Procedure

-

NK Cell Isolation and Activation:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

-

Culture the isolated NK cells overnight in complete RPMI-1640 medium containing 10 ng/mL of recombinant human IL-15 to induce activation.

-

-

Preparation of this compound:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of the experiment, perform serial dilutions of the stock solution in complete RPMI-1640 to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Co-culture Setup:

-

Plate 1 x 10^4 K562 target cells per well in a 96-well U-bottom plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the target cells.

-

Add the pre-activated NK cells to the wells at an effector-to-target (E:T) ratio of 10:1.

-

Include control wells: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and NK cells only.

-

-

Incubation and Cytotoxicity Measurement:

-

Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, measure cytotoxicity using a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

1.4. Expected Results and Data Presentation

The results are expected to show a dose-dependent inhibition of NK cell-mediated cytotoxicity by this compound.

| This compound (µM) | % Specific Lysis (Mean ± SD) |

| 0 (Vehicle) | 75 ± 5.2 |

| 0.1 | 68 ± 4.8 |

| 0.5 | 45 ± 3.9 |

| 1.0 | 25 ± 3.1 |

| 5.0 | 12 ± 2.5 |

| 10.0 | 8 ± 1.9 |

Protocol 2: Assessment of this compound on Cytokine Production in a PBMC Co-culture

This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines, such as IFN-γ and TNF-α, in a mixed lymphocyte reaction stimulated by IL-15.

2.1. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Recombinant Human IL-15

-

This compound (dissolved in DMSO)

-

ELISA kits for Human IFN-γ and TNF-α

-

96-well flat-bottom plates

2.2. Experimental Workflow

Caption: Workflow for assessing cytokine production with this compound.

2.3. Detailed Procedure

-

PBMC Isolation:

-

Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

-

-

Co-culture Setup:

-

In a 96-well flat-bottom plate, mix the PBMCs from the two donors at a 1:1 ratio, with a total of 2 x 10^5 cells per well.

-

Add recombinant human IL-15 to a final concentration of 10 ng/mL to all wells except the negative control.

-

Add serial dilutions of this compound (0.1 µM to 10 µM) or vehicle control (DMSO) to the appropriate wells.

-

Include a negative control (unstimulated mixed PBMCs) and a positive control (IL-15 stimulated mixed PBMCs with vehicle).

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

-

-

Cytokine Measurement:

-

Measure the concentrations of IFN-γ and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

2.4. Expected Results and Data Presentation

The results are expected to show a dose-dependent decrease in the production of IFN-γ and TNF-α with increasing concentrations of this compound.

| This compound (µM) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |

| 0 (Vehicle) | 1250 ± 110 | 850 ± 75 |

| 0.1 | 1100 ± 95 | 780 ± 68 |

| 0.5 | 750 ± 65 | 520 ± 45 |

| 1.0 | 400 ± 38 | 280 ± 25 |

| 5.0 | 150 ± 20 | 110 ± 15 |

| 10.0 | 80 ± 12 | 60 ± 8 |

IL-15 Signaling Pathway and Point of Inhibition

The following diagram illustrates the IL-15 signaling pathway and the proposed point of action for this compound.

Caption: IL-15 signaling pathway and inhibition by this compound.

Troubleshooting and Considerations

-

Cell Viability: It is crucial to assess the toxicity of this compound on the cell types used in the co-culture. A simple viability assay (e.g., Trypan Blue or a live/dead stain) should be performed in parallel.

-

DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is kept low and is consistent across all experimental conditions.

-

Donor Variability: When using primary human cells, significant donor-to-donor variability can be expected. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

-

Kinetic Analysis: The incubation times suggested in the protocols can be optimized. A time-course experiment may be beneficial to determine the optimal endpoint for your specific experimental setup.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound to investigate the multifaceted roles of IL-15 in various biological systems.

References

Application Notes and Protocols for IL-15-IN-1 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells. Its signaling is implicated in both protective immunity and pathological inflammatory conditions. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15 signaling, offering a valuable tool for studying the biological roles of IL-15 and for potential therapeutic development. These application notes provide detailed protocols for the use of this compound in primary human cell cultures, including Peripheral Blood Mononuclear Cells (PBMCs), isolated NK cells, and T cells.

Product Information: this compound

| Property | Value | Reference |

| Molecular Weight | 576.71 g/mol | --INVALID-LINK-- |

| Formulation | Provided as a solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (e.g., 125 mg/mL) | --INVALID-LINK--, --INVALID-LINK-- |

| In Vitro Activity | IC50 of 0.8 µM for inhibition of IL-15-dependent cell proliferation (in 32Dβ cell line) | --INVALID-LINK-- |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |

IL-15 Signaling Pathway

The following diagram illustrates the canonical IL-15 signaling pathway, which is the target of this compound. IL-15 binds to the IL-15 receptor alpha (IL-15Rα) and this complex is then presented in trans to a neighboring cell expressing the IL-2/IL-15 receptor beta (IL-2/15Rβ) and the common gamma chain (γc). This interaction activates the JAK/STAT, PI3K/AKT, and MAPK signaling cascades, leading to cell proliferation, survival, and effector functions.

Caption: IL-15 signaling pathway targeted by this compound.

Experimental Workflow for Using this compound in Primary Cells

The following diagram outlines a general workflow for evaluating the effects of this compound on primary immune cells.

Caption: General experimental workflow for this compound studies.

Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[1][2] To prepare a 10 mM stock solution, dissolve 5.77 mg of this compound in 1 mL of sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Isolation and Culture of Primary Human PBMCs

This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Phosphate-buffered saline (PBS), sterile

-

Ficoll-Paque™ PLUS or Lymphoprep™

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)

-

Recombinant Human IL-15 (rhIL-15)

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.[3][4]

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a sterile conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[5]

-

After centrifugation, a distinct layer of PBMCs (the "buffy coat") will be visible at the plasma-Ficoll interface.

-

Carefully aspirate the PBMC layer and transfer to a new sterile conical tube.

-

Wash the cells by adding at least 3 volumes of sterile PBS and centrifuge at 250 x g for 10 minutes.[5]

-

Discard the supernatant and resuspend the cell pellet in complete RPMI.

-

Count the cells and assess viability using Trypan Blue exclusion.

-

Plate the cells at a density of 1-2 x 10^6 cells/mL in a tissue culture plate.

Protocol 3: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

It is crucial to determine the optimal working concentration of this compound for your specific primary cell type and experimental conditions.

Procedure:

-

Isolate and culture your primary cells of interest (e.g., PBMCs, purified NK cells, or T cells) as described in Protocol 2 or other standard methods.

-

Seed the cells in a 96-well plate at an appropriate density.

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 25 µM, spanning the known IC50 of 0.8 µM.

-

Include the following controls:

-

Unstimulated Control: Cells in medium alone.

-

Vehicle Control: Cells with the highest concentration of DMSO used for the inhibitor dilutions.

-

Positive Control: Cells stimulated with an optimal concentration of rhIL-15 (e.g., 10-50 ng/mL).

-

-

Add the different concentrations of this compound to the wells containing cells pre-stimulated with rhIL-15.

-

Incubate the plate for a predetermined time (e.g., 48-72 hours).

-

Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®, or a live/dead stain for flow cytometry).

-

Determine the IC50 value for this compound in your primary cell culture system by plotting the dose-response curve.

Protocol 4: Assessing the Effect of this compound on T Cell Proliferation (CFSE Assay)

This assay measures the proliferation of T cells in response to IL-15 stimulation and its inhibition by this compound.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

rhIL-15

-

This compound

-

Flow cytometer

Procedure:

-

Isolate and resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[6]

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.

-

Wash the cells twice with complete RPMI.

-

Resuspend the CFSE-labeled T cells in complete RPMI and plate in a 24- or 48-well plate.

-

Add the following to the appropriate wells:

-

Medium only (negative control)

-

rhIL-15 (positive control)

-

rhIL-15 + this compound (at the predetermined optimal concentration)

-

rhIL-15 + Vehicle (DMSO control)

-

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 5: Assessing the Effect of this compound on NK Cell Cytotoxicity (Calcein Release Assay)

This assay measures the ability of NK cells to lyse target cells, a key effector function stimulated by IL-15.

Materials:

-

Target cells (e.g., K562 cell line)

-

Calcein-AM

-

rhIL-15

-

This compound

-

96-well V-bottom plate

-

Fluorescence plate reader

Procedure:

-

Culture isolated NK cells with rhIL-15 in the presence or absence of this compound for 24-48 hours.

-

Label the target cells with Calcein-AM according to the manufacturer's protocol.[7]

-

Wash and resuspend the labeled target cells in complete RPMI.

-

Plate the target cells in a 96-well V-bottom plate (e.g., 1 x 10^4 cells/well).

-

Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Include the following controls:

-

Spontaneous Release: Target cells in medium alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., 1% Triton X-100).

-

-

Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

-

After incubation, centrifuge the plate again and carefully transfer the supernatant to a new 96-well flat-bottom plate.

-

Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 6: Assessing the Effect of this compound on Cytokine Production (Intracellular Staining for IFN-γ)

This protocol measures the production of IFN-γ by T cells or NK cells, a key cytokine induced by IL-15.

Materials:

-

rhIL-15

-

This compound

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-human IFN-γ antibody conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Culture isolated T cells or NK cells with rhIL-15 in the presence or absence of this compound for 24-48 hours.

-

For the last 4-6 hours of culture, add a protein transport inhibitor (Brefeldin A or Monensin) to the cells to allow for intracellular accumulation of IFN-γ.

-

Harvest the cells and stain for surface markers (e.g., CD3, CD8, CD56) as required.

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

-

Stain the cells with a fluorophore-conjugated anti-human IFN-γ antibody.

-

Wash the cells and analyze by flow cytometry to determine the percentage of IFN-γ-producing cells.

Protocol 7: Assessing the Effect of this compound on IL-15 Signaling (STAT5 Phosphorylation)

This assay directly measures the inhibition of the IL-15 signaling pathway by assessing the phosphorylation of STAT5.

Materials:

-

rhIL-15

-

This compound

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Anti-human phospho-STAT5 (pSTAT5) antibody conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Starve the primary cells (e.g., T cells or NK cells) from cytokines for at least 2 hours in serum-free media.

-

Pre-incubate the cells with this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with a high concentration of rhIL-15 for a short period (e.g., 15-30 minutes) at 37°C.[8]

-

Immediately fix the cells by adding pre-warmed fixation buffer.

-